![molecular formula C13H15N5OS B2447076 2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol CAS No. 2379987-94-5](/img/structure/B2447076.png)
2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPEP, and it is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
MPEP is a selective antagonist of 2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol, which is a G protein-coupled receptor that is widely expressed in the central nervous system. 2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol is involved in various physiological processes, such as synaptic plasticity, learning, and memory. MPEP binds to the allosteric site of 2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol and inhibits its activity, leading to a decrease in glutamate release and a reduction in synaptic plasticity.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the target tissue. In general, MPEP reduces glutamate release and synaptic plasticity, leading to a decrease in neuronal excitability and an increase in the threshold for long-term potentiation. MPEP has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and GABA, and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP is a useful tool for investigating the role of 2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol in various physiological and pathological processes. MPEP is selective for 2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol and does not affect other glutamate receptors, such as NMDA and AMPA receptors. MPEP is also relatively stable and can be administered orally or intraperitoneally. However, MPEP has some limitations, such as its low solubility in water and its potential off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on MPEP. One direction is to investigate the potential therapeutic effects of MPEP in various neurological and psychiatric disorders, such as Fragile X syndrome, Alzheimer's disease, and drug addiction. Another direction is to develop more selective and potent 2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol antagonists that can be used in clinical trials. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of MPEP on neuronal function and synaptic plasticity.
Synthesemethoden
The synthesis of MPEP involves several steps, including the reaction of 2-acetyl-3-methylthiophene with hydrazine hydrate to form 3-methylthiophene-2-carbohydrazide. This intermediate is then coupled with 9-methyladenine using a coupling reagent to form 2-[(9-methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanone. Finally, the ethanone is reduced to the corresponding alcohol using sodium borohydride to obtain MPEP.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential applications in various fields, including neuroscience, psychiatry, and drug addiction. In neuroscience, MPEP has been used as a tool to investigate the role of 2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol in synaptic plasticity, learning, and memory. MPEP has also been shown to have potential therapeutic effects in various neurological disorders, such as Fragile X syndrome, Alzheimer's disease, and Parkinson's disease.
In psychiatry, MPEP has been studied as a potential treatment for anxiety, depression, and drug addiction. MPEP has been shown to reduce anxiety-like behavior in animal models and to decrease drug-seeking behavior in drug addiction models.
Eigenschaften
IUPAC Name |
2-[(9-methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-8-3-4-20-11(8)9(19)5-14-12-10-13(16-6-15-12)18(2)7-17-10/h3-4,6-7,9,19H,5H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERVYMAMCVRKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC2=C3C(=NC=N2)N(C=N3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(9-methyl-9H-purin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

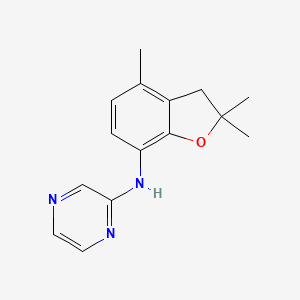
![2,4-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2446996.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2446997.png)
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2446998.png)
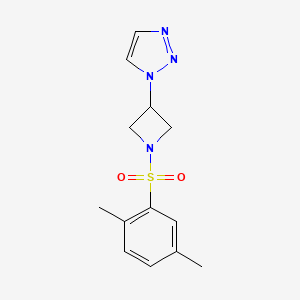
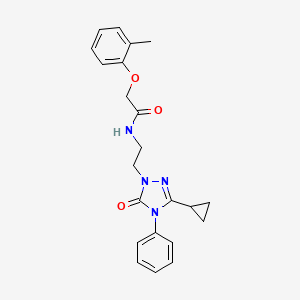
![5-(2,5-dimethoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2447005.png)
![5-[(3-Chlorophenyl)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B2447006.png)
![6-methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2447007.png)
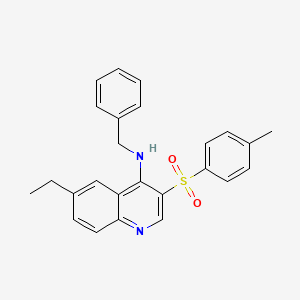
![2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2447011.png)
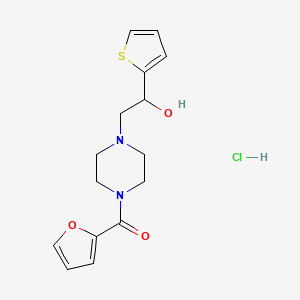

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2447015.png)